molecular formula C14H16N2O2 B3167573 Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate CAS No. 92255-89-5

Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate

货号: B3167573
CAS 编号: 92255-89-5
分子量: 244.29 g/mol
InChI 键: RMVHKBHWGVICPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by its unique structure, which includes a quinoxaline ring system substituted with ethyl, methyl, and carboxylate groups.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,6,7-trimethylquinoxaline-2-carboxylate typically involves the condensation of o-phenylenediamine with α-diketones. One efficient method includes the reaction of 1,2-benzenediamine with α-aminoxylated 1,3-dicarbonyl compounds under acidic conditions . This one-pot cascade process generates the quinoxaline scaffold without the need for extra catalysts or harsh reaction conditions.

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to enhance efficiency and reduce waste .

化学反应分析

Types of Reactions

Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding quinoxaline dioxide derivative.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoxaline dioxide derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

科学研究应用

Antimicrobial Activity

EMQC exhibits notable antimicrobial properties against various pathogens. Research indicates that quinoxaline derivatives, including EMQC, are effective against bacterial strains such as Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for EMQC against M. tuberculosis is reported at 4.0 µg/mL, compared to 2.0 µg/mL for standard reference drugs.

CompoundMIC (µg/mL)Target Organism
EMQC4.0M. tuberculosis
Reference Drug2.0M. tuberculosis

Anticancer Activity

Recent studies have explored the anticancer potential of EMQC derivatives. For instance, derivatives were synthesized and tested against human cancer cell lines such as HepG-2 and MCF-7. The compound 11e demonstrated significant cytotoxicity with an IC₅₀ of 2.1 µM against HepG-2 cells.

CompoundIC₅₀ (µM)Cell Line
11e2.1HepG-2
12e9.8MCF-7
Sorafenib3.4HepG-2

The underlying mechanisms involve the modulation of apoptotic markers such as caspase-3 and Bcl-2, indicating a potential pathway for therapeutic intervention.

Dyes and Organic Semiconductors

EMQC is utilized in the development of dyes and organic semiconductors due to its unique electronic properties derived from its quinoxaline structure. These materials are essential in various applications including OLEDs (Organic Light Emitting Diodes) and photovoltaic cells.

Antimycobacterial Activity

A study demonstrated that EMQC derivatives effectively reduced colony-forming units (CFUs) in infected mice models, indicating their potential as antitubercular agents.

VEGFR-2 Inhibition

Compounds derived from EMQC have been evaluated for their ability to inhibit VEGFR-2, a critical target in cancer therapy. The most effective compounds showed IC₅₀ values ranging from 2.9 to 5.4 µM, comparable to established drugs like sorafenib.

In Vitro Toxicity Assessments

Experiments assessing the cytotoxicity of synthesized compounds against normal rat hepatocytes revealed low toxicity levels, with IC₅₀ values similar to those of approved drugs.

作用机制

The mechanism of action of ethyl 3,6,7-trimethylquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit the growth of microorganisms by interfering with their DNA synthesis. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function .

相似化合物的比较

Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate is unique due to its specific substitution pattern on the quinoxaline ring. Similar compounds include:

These compounds share the quinoxaline or indole core but differ in their substitution patterns, which can significantly affect their biological activities and applications.

生物活性

Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate (ETMC) is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies that highlight its efficacy.

  • Molecular Formula : C14H16N2O2
  • Exact Mass : 244.121178 g/mol

ETMC is a derivative of quinoxaline, a class known for various biological activities, including antimicrobial and anticancer properties. The structural modifications in ETMC enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of ETMC against various bacterial strains. The compound was evaluated using standard methods such as disk diffusion and microdilution assays.

Table 1: Antimicrobial Activity of ETMC

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli 150.5 μg/mL
Bacillus cereus 180.3 μg/mL
Staphylococcus aureus 120.8 μg/mL

The results indicate that ETMC exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus. The disk diffusion method showed clear inhibition zones, confirming the compound's efficacy.

The mechanism by which ETMC exerts its antibacterial effects is thought to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies suggest that ETMC interacts with key bacterial enzymes, leading to reduced viability.

Case Study: Molecular Docking Analysis

In a molecular docking study, ETMC was analyzed for its binding affinity to bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth. The binding energy (ΔE\Delta E) was calculated to be -7.00 kcal/mol, indicating a strong interaction with the enzyme's active site.

Research Findings

  • Study on Antibacterial Efficacy : A study published in MDPI confirmed that ETMC effectively inhibited the growth of E. coli and Bacillus cereus, with MIC values indicating potent activity at low concentrations .
  • Electrostatic Interactions : Research highlighted the importance of electrostatic interactions in the binding of ETMC to target proteins, enhancing its biological activity through increased nucleophilicity and electrophilicity .
  • Comparative Analysis : In comparative studies with other quinoxaline derivatives, ETMC demonstrated superior antimicrobial properties, making it a promising candidate for further development in pharmaceutical applications .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves condensation reactions between diamine precursors and α-keto esters. For example, nucleophilic addition of 7,8-diaminoquinoline derivatives with α-acetyl-N-arylhydrazonoyl chlorides in ethanol, catalyzed by triethylamine, yields quinoxaline derivatives via cyclocondensation . Key factors include:

  • Temperature control (reflux conditions at ~80°C).
  • Stoichiometric ratios of reagents (e.g., 1:1 molar ratio of diamine to hydrazonoyl chloride).
  • Solvent selection (polar aprotic solvents like ethanol enhance cyclization).
    Yield optimization requires monitoring reaction progress via TLC and adjusting pH to minimize side products.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions on the quinoxaline ring. For example, methyl protons at positions 3, 6, and 7 exhibit distinct splitting patterns due to neighboring substituents .
  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves the 3D structure. In related quinoxalines, triclinic or monoclinic systems with space group P1 or P2₁/c are common. Bond lengths (e.g., C–N: ~1.34 Å) and torsion angles confirm stereoelectronic effects .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z ~230.267 for C₁₃H₁₄N₂O₂) .

Q. What safety precautions are recommended when handling this compound in the laboratory?

Based on analogous quinoxaline derivatives:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B hazards) .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • Waste disposal : Segregate organic waste and avoid aqueous release (non-biodegradable) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing carboxylate group at position 2 enhances electrophilicity at the quinoxaline core .
  • Molecular docking : Simulates binding affinity with biological targets (e.g., enzymes like acetylcholinesterase). Parameters include:
    • Ligand preparation : Protonation states and tautomer generation.
    • Binding pocket analysis : Grid boxes centered on active sites (e.g., 20 ų) .
      DFT-optimized geometries (B3LYP/6-31G* basis set) improve docking accuracy .

Q. How can contradictions in spectral or crystallographic data be resolved during structural elucidation?

  • Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC to confirm ¹H-¹³C correlations. For crystallographic discrepancies (e.g., disordered atoms), refine using SHELXL with restraints (ISOR, DELU) .
  • Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility. For example, methyl group rotation may cause averaged signals at room temperature .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing substituents at position 6 or 7)?

  • Directing groups : Use electron-donating groups (e.g., methyl at position 3) to activate specific positions for electrophilic substitution.
  • Metal catalysis : Pd-mediated C–H activation enables selective functionalization. For example, Suzuki coupling at position 6 with aryl boronic acids .
  • Solvent effects : Polar solvents (DMF, DMSO) stabilize transition states for regioselective attack .

Q. How does the compound’s crystal packing influence its physicochemical properties (e.g., solubility, stability)?

  • Intermolecular interactions : Hydrogen bonds (e.g., O–H⋯O=C) and π-π stacking (quinoxaline rings) reduce solubility but enhance thermal stability. For example, triclinic packing with Z = 2 creates dense layers .
  • Hygroscopicity : Methyl and ethyl groups reduce water absorption compared to hydroxylated analogs .

Q. Methodological Tables

Table 1. Key Crystallographic Parameters for Related Quinoxaline Derivatives

ParameterEthyl 2,7,7-Trimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate Ethyl 2′-Hydroxy-4′,6′-dimethoxy-3-(4-methoxynaphthalen-1-yl)-5-oxo-tetrahydro-[1,1′-biphenyl]-4-carboxylate
Crystal system TriclinicTriclinic
Space group P1P1
Unit cell dimensions a = 7.3523 Å, b = 9.6349 Å, c = 13.9495 Åa = 10.232 Å, b = 12.456 Å, c = 15.789 Å
R factor R₁ = 0.046R₁ = 0.065

Table 2. Synthetic Optimization Parameters for Quinoxaline Derivatives

ConditionOptimal RangeImpact on Yield
Reaction temperature70–80°C (reflux)>80% yield
SolventEthanol/THF (1:1)Enhances cyclization
CatalystTriethylamine (1.2 equiv.)Reduces side reactions

属性

IUPAC Name

ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-5-18-14(17)13-10(4)15-11-6-8(2)9(3)7-12(11)16-13/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVHKBHWGVICPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C(=CC2=N1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cis-2-Thujen-4-ol
cis-2-Thujen-4-ol
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
cis-2-Thujen-4-ol
cis-2-Thujen-4-ol
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
cis-2-Thujen-4-ol
cis-2-Thujen-4-ol
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
cis-2-Thujen-4-ol
cis-2-Thujen-4-ol
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
cis-2-Thujen-4-ol
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
cis-2-Thujen-4-ol
cis-2-Thujen-4-ol
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。